molecular formula C9H10BrClN2O2 B6195097 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2680540-40-1

8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B6195097
CAS No.: 2680540-40-1
M. Wt: 293.5
InChI Key:
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Description

8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine and nitro functional groups attached to the isoquinoline ring system. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination and nitration of 1,2,3,4-tetrahydroisoquinoline. The process begins with the bromination of 1,2,3,4-tetrahydroisoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is typically isolated as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1,2,3,4-tetrahydroisoquinoline
  • 8-nitro-1,2,3,4-tetrahydroisoquinoline
  • 1,2,3,4-tetrahydroisoquinoline

Uniqueness

8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

2680540-40-1

Molecular Formula

C9H10BrClN2O2

Molecular Weight

293.5

Purity

95

Origin of Product

United States

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